molecular formula C13H9F3N2O2 B6415177 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid CAS No. 1261436-97-8

6-Amino-3-(2-trifluoromethylphenyl)picolinic acid

Cat. No.: B6415177
CAS No.: 1261436-97-8
M. Wt: 282.22 g/mol
InChI Key: GVKQJGACJOBTHO-UHFFFAOYSA-N
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Description

6-Amino-3-(2-trifluoromethylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its role in biological systems and its use in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate picolinic acid derivative.

    Amination: Introduction of the amino group at the 6th position of the picolinic acid ring.

    Substitution: Introduction of the 2-trifluoromethylphenyl group at the 3rd position of the picolinic acid ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the trifluoromethyl group to a methyl group.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Methyl derivatives of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-(2-trifluoromethylphenyl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, known for its role in biological systems.

    6-Amino-2-picolinic Acid: A similar compound with an amino group at the 6th position.

    3-(2-Trifluoromethylphenyl)picolinic Acid: A similar compound with a trifluoromethylphenyl group at the 3rd position.

Uniqueness

6-Amino-3-(2-trifluoromethylphenyl)picolinic acid is unique due to the presence of both the amino group and the trifluoromethylphenyl group, which can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

6-amino-3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-4-2-1-3-7(9)8-5-6-10(17)18-11(8)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQJGACJOBTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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